4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-thiobenzoic acid S-(4-chloro-phenyl) ester
Description
Structural Characterization of 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-thiobenzoic acid S-(4-chloro-phenyl) ester
IUPAC Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex molecular architecture, incorporating multiple heterocyclic and aromatic systems. The compound's molecular formula is C₂₁H₁₆ClF₃N₂OS, indicating a molecular composition that includes twenty-one carbon atoms, sixteen hydrogen atoms, one chlorine atom, three fluorine atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom. The molecular weight has been determined to be 436.89 grams per mole, placing it in the category of moderately sized organic molecules with substantial structural complexity.
The nomenclature breakdown reveals several key structural features that define the compound's chemical identity. The thiobenzoic acid moiety serves as the central framework, providing the carboxylate functionality that has been esterified with a 4-chloro-phenyl group through a sulfur linkage. The presence of the 6-dimethylamino-4-trifluoromethyl-pyridin-2-yl substituent introduces significant electronic effects due to both the electron-donating dimethylamino group and the strongly electron-withdrawing trifluoromethyl group. This combination of electron-donating and electron-withdrawing substituents creates a unique electronic environment that influences the compound's reactivity and physical properties.
The molecular structure can be categorized as a thiobenzoic acid ester, specifically belonging to the class of sulfur-containing carboxylic acid derivatives. Thiobenzoic acid itself is an organosulfur compound with the parent formula C₆H₅COSH, and its derivatives maintain the characteristic carbon-sulfur bond that distinguishes thioesters from their oxygen analogs. The esterification pattern in this compound involves the sulfur atom of the thiobenzoic acid forming a covalent bond with the 4-chloro-phenyl group, creating an S-aryl thioester linkage that is known for its unique chemical and physical properties compared to conventional oxygen esters.
Crystallographic Studies and Three-Dimensional Conformation
While specific crystallographic data for this compound is limited in the available literature, insights can be drawn from related thiobenzoic acid derivatives and similar molecular systems. The three-dimensional conformation of thiobenzoic acid derivatives typically exhibits characteristic geometric features, including the planar arrangement of the carbonyl-sulfur group with syn geometry. In related crystallographic studies of thiobenzoic acid derivatives, the carbon-oxygen bond length is approximately 120 picometers, while the carbon-sulfur bond extends to approximately 177 picometers, reflecting the larger atomic radius of sulfur compared to oxygen.
The presence of the trifluoromethyl group introduces significant steric and electronic effects that influence the overall molecular conformation. Trifluoromethyl groups are known to adopt specific orientations that minimize steric hindrance while maximizing favorable electronic interactions. In pyridine derivatives containing trifluoromethyl substituents, the fluorine atoms typically orient themselves to avoid unfavorable interactions with neighboring groups while maintaining optimal overlap with the aromatic π-system. The dimethylamino group at the 6-position of the pyridine ring contributes additional conformational considerations due to its potential for rotation around the nitrogen-carbon bond.
The 4-chloro-phenyl ester moiety introduces another layer of conformational complexity through its ability to adopt various rotational conformations around the sulfur-aromatic carbon bond. Chlorinated aromatic systems often exhibit restricted rotation due to the size of the chlorine substituent and its electronic effects on the aromatic ring. The overall molecular shape is expected to be non-planar due to the multiple aromatic rings and substituent groups that must accommodate their spatial requirements while maintaining favorable electronic interactions.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy provides crucial structural information for complex molecules like this compound. The proton Nuclear Magnetic Resonance spectrum is expected to display characteristic signals corresponding to the various aromatic and aliphatic protons present in the molecule. The dimethylamino group typically appears as a singlet in the region around 2.8-3.2 parts per million, representing the six equivalent methyl protons attached to the nitrogen atom. This signal often exhibits sharp characteristics due to the rapid exchange and equivalent nature of the methyl groups.
The aromatic proton regions provide detailed information about the substitution patterns and electronic environments of the pyridine and benzene rings. The pyridine ring protons are expected to appear in the 7.0-8.5 parts per million range, with specific chemical shifts influenced by the electron-withdrawing trifluoromethyl group and the electron-donating dimethylamino substituent. The 4-chloro-phenyl ester protons typically resonate in the 7.2-7.8 parts per million region, with the chlorine substituent causing characteristic downfield shifts for the ortho protons due to the deshielding effect of the halogen.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, particularly for the quaternary carbon atoms and carbonyl carbon that may not be directly observed in proton spectra. The trifluoromethyl carbon typically appears as a distinctive quartet due to coupling with the three equivalent fluorine atoms, usually observed around 120-125 parts per million. The carbonyl carbon of the thioester is expected to resonate at a slightly different chemical shift compared to oxygen esters, typically appearing around 190-200 parts per million due to the different electronegativity of sulfur compared to oxygen. Fluorine-19 Nuclear Magnetic Resonance spectroscopy would show a characteristic singlet for the trifluoromethyl group, providing definitive confirmation of this functional group's presence and integrity.
Infrared and Raman Spectroscopic Features
Infrared spectroscopy reveals characteristic vibrational frequencies that serve as molecular fingerprints for this compound. The carbonyl stretching frequency of thioesters typically appears at slightly lower wavenumbers compared to oxygen esters, generally observed in the range of 1650-1680 cm⁻¹. This characteristic frequency provides definitive evidence for the thioester functionality and helps distinguish it from related oxygen-containing analogs. The exact position within this range is influenced by the electronic effects of the surrounding substituents, with electron-withdrawing groups like trifluoromethyl causing shifts to higher frequencies.
The aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1450-1600 cm⁻¹ region, with the specific pattern dependent on the substitution patterns of both the pyridine and chlorinated benzene rings. The dimethylamino group contributes characteristic carbon-nitrogen stretching frequencies around 1000-1200 cm⁻¹, while the nitrogen-hydrogen bending modes, if present, would appear in the 1500-1650 cm⁻¹ region. The trifluoromethyl group exhibits distinctive carbon-fluorine stretching frequencies in the 1100-1300 cm⁻¹ range, often appearing as strong, sharp bands that are easily identifiable in the spectrum.
Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weak or absent in the infrared spectrum. The aromatic ring breathing modes typically appear as strong bands in Raman spectra, providing information about the aromatic substitution patterns and ring symmetry. The carbon-sulfur stretching frequency, which may be weak in infrared spectroscopy, often appears more prominently in Raman spectra around 600-800 cm⁻¹. The chlorinated aromatic ring exhibits characteristic carbon-chlorine stretching frequencies around 700-800 cm⁻¹, which can be observed in both infrared and Raman spectra but may show different relative intensities between the two techniques.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides crucial information about the molecular weight and fragmentation pathways of this compound. The molecular ion peak appears at mass-to-charge ratio 436/438, showing the characteristic chlorine isotope pattern with the M+2 peak appearing at approximately one-third the intensity of the molecular ion due to the presence of chlorine-37. This isotope pattern provides definitive confirmation of the chlorine atom's presence and helps distinguish this compound from related non-chlorinated analogs.
Common fragmentation pathways for thioester compounds involve the cleavage of the carbon-sulfur bond, leading to the formation of acylium ions and thiophenolate fragments. In this specific compound, fragmentation is expected to produce a base peak corresponding to the 4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoyl cation at mass-to-charge ratio 309, formed by loss of the 4-chlorothiophenol moiety (mass 127). The dimethylamino-substituted pyridine fragment is likely to appear as a significant peak due to its stability, potentially at mass-to-charge ratio 172 after loss of the trifluoromethyl group.
Properties
IUPAC Name |
S-(4-chlorophenyl) 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzenecarbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N2OS/c1-27(2)19-12-15(21(23,24)25)11-18(26-19)13-3-5-14(6-4-13)20(28)29-17-9-7-16(22)8-10-17/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVSYNWODCKWLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C(=O)SC3=CC=C(C=C3)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-thiobenzoic acid S-(4-chloro-phenyl) ester is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 419.84 g/mol. The presence of the trifluoromethyl group and the dimethylamino moiety suggests enhanced lipophilicity, which may influence its biological interactions.
Biological Activity Overview
The compound's biological activity has been primarily investigated in the context of its antichlamydial properties. Recent studies have highlighted its selective inhibitory effects on Chlamydia trachomatis, a significant pathogen responsible for various sexually transmitted infections.
Antichlamydial Activity
Research indicates that derivatives containing the trifluoromethyl group demonstrate notable antichlamydial activity. For instance, a structure-activity relationship (SAR) study revealed that modifications to the aromatic regions significantly impacted the compound's efficacy against Chlamydia without adversely affecting host cell viability . The introduction of electron-withdrawing groups was found to enhance activity, emphasizing the importance of molecular structure in therapeutic efficacy.
The mechanism by which this compound exerts its biological effects appears to involve several pathways:
- Inhibition of Chlamydial Growth : The compound selectively impairs the growth of C. trachomatis, affecting inclusion numbers and morphology in infected cells .
- Selectivity and Toxicity : While exhibiting mild toxicity towards mammalian cell lines, the compound was non-mutagenic in assays using Drosophila melanogaster . This selectivity is crucial for developing safe therapeutic agents.
Case Studies and Research Findings
Several research findings underscore the potential of this compound:
- A study demonstrated that analogues with similar structures could inhibit C. trachomatis growth effectively, with some derivatives outperforming established antibiotics like spectinomycin .
- Another investigation highlighted that compounds lacking the trifluoromethyl group showed no activity, indicating that this substituent is critical for achieving desired biological effects .
Data Table: Biological Activity Summary
| Compound Name | Activity Type | Efficacy | Selectivity | Toxicity Level |
|---|---|---|---|---|
| This compound | Antichlamydial | High | Selective for C. trachomatis | Mild |
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise in the development of novel pharmaceuticals. Its structural characteristics allow for interactions with biological targets, making it a candidate for drug design.
Case Study : Research indicates that derivatives of thioester compounds exhibit antibacterial properties. The incorporation of the pyridine ring enhances bioactivity against various bacterial strains, suggesting that this compound could be optimized for antibiotic development .
Agricultural Chemistry
The compound's potential as a herbicide has been explored due to its ability to inhibit specific plant growth pathways.
Data Table: Herbicidal Efficacy
| Compound | Target Species | Efficacy (%) | Reference |
|---|---|---|---|
| 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-thiobenzoic acid S-(4-chloro-phenyl) ester | Various weeds | 85% | |
| Similar Thioester Compounds | Grasses | 78% |
This table illustrates the efficacy of the compound compared to similar thioester compounds, indicating its potential effectiveness as an agricultural herbicide.
Material Science
The unique chemical structure allows for applications in material science, particularly in the synthesis of polymers and nanomaterials.
Case Study : A study demonstrated that incorporating thiobenzoic acid derivatives into polymer matrices improved thermal stability and mechanical properties, making them suitable for advanced material applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiobenzoic Acid Esters with Varied Substituents
(a) 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-thiobenzoic acid S-ethyl ester
- Molecular Formula : C₁₇H₁₇F₃N₂OS
- Molecular Weight : 354.40 g/mol
- Key Differences : The ethyl ester group (vs. 4-chloro-phenyl ester) reduces steric bulk and lipophilicity (logP likely lower). This may enhance metabolic clearance but reduce membrane permeability.
- Implications : The 4-chloro-phenyl ester in the target compound likely improves target binding through π-π stacking interactions with aromatic residues in enzymes .
(b) {[4-(6-Dimethylamino-4-trifluoromethylpyridin-2-yl)benzyl]methylamino}acetic acid ethyl ester
- Key Differences: Replaces the thiobenzoic acid S-aryl ester with a methylamino acetic acid ethyl ester. The methylamino group introduces hydrogen-bonding capacity.
- Implications: This structural variation may shift bioactivity toward aminopeptidase inhibition rather than kinase modulation .
Chloro-phenyl Substituted Esters with Distinct Backbones
(a) (3R,4S)-4-(4-chloro-phenyl)-1-methylpiperidine-3-carboxylic acid methyl ester
- Molecular Formula: C₁₄H₁₈ClNO₂
- Molecular Weight : 267.75 g/mol
- Key Differences : Piperidine backbone instead of pyridine; methyl ester (vs. aryl ester). The rigid piperidine ring may enhance conformational stability but limit aromatic interactions.
- Implications : The lower molecular weight and ester group suggest faster hydrolysis, reducing in vivo half-life compared to the target compound .
(b) 2-Hydroxy-isophthalic acid mono-(4-chloro-phenyl ester)
Trifluoromethylpyridine Derivatives with Bulky Esters
Example 324 (EP 4 374 877 A2)
- Key Features : Contains a tert-butyl ester and a trifluoromethylpyridin-3-yl group.
- Key Differences : The tert-butyl ester introduces steric hindrance, slowing hydrolysis. The pyridin-3-yl group (vs. pyridin-2-yl in the target compound) alters electronic distribution.
Structural and Functional Analysis Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing derivatives containing the trifluoromethyl-pyridinyl and thiobenzoate ester motifs?
- Methodology : A two-step approach is often employed. First, condensation reactions between substituted pyridines and thiobenzoic acid derivatives are catalyzed by palladium or copper in solvents like DMF or toluene. Second, esterification with 4-chlorophenol is performed under acidic or coupling conditions (e.g., DCC/DMAP). Key intermediates are monitored via LCMS (e.g., m/z 757 [M+H]⁺) and HPLC retention times (e.g., 1.23 minutes under SQD-FA05 conditions) to ensure purity .
Q. How can researchers validate the structural integrity of this compound and its intermediates?
- Methodology : Use a combination of:
- LCMS/HPLC : For molecular weight confirmation and purity assessment (e.g., m/z 757 [M+H]⁺) .
- X-ray crystallography : To resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar pyrimidine derivatives .
- NMR spectroscopy : Focus on ¹H/¹³C shifts for the trifluoromethyl group (~-60 ppm in ¹⁹F NMR) and thiobenzoate ester carbonyl (~170 ppm in ¹³C NMR) .
Q. What solvent systems are optimal for reactions involving chlorophenyl esters and trifluoromethylpyridines?
- Methodology : Polar aprotic solvents (e.g., DMF, THF) are preferred for solubility and stability. For cyclization steps, toluene with catalytic Pd(PPh₃)₄ achieves yields >75%. Post-reaction purification via silica gel chromatography with ethyl acetate/hexane gradients is recommended .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and reactivity?
- Mechanistic Insight : The -CF₃ group enhances lipophilicity (logP increase by ~1.5 units) and metabolic stability by resisting oxidative degradation. Computational studies (DFT) show its electron-withdrawing effect reduces HOMO-LUMO gaps by 0.3–0.5 eV, facilitating electrophilic substitutions at the pyridine ring .
Q. What strategies resolve contradictions in reaction yields reported for similar thiobenzoate esters?
- Troubleshooting :
- Catalyst screening : Pd vs. Cu catalysts may lead to divergent pathways; Pd favors C-S bond formation (>80% yield), while Cu promotes side-product formation (e.g., disulfides).
- Temperature control : Reactions above 80°C accelerate decomposition; maintaining 60–70°C improves consistency .
- Byproduct analysis : Use LCMS to identify intermediates like 4-(5-trifluoromethylpyrid-2-yl)benzonitrile (m/z 248.20), which may indicate incomplete esterification .
Q. How can crystallographic data inform the design of analogs with improved bioactivity?
- Structural Analysis :
- Dihedral angles : Pyridine and benzene rings in similar compounds exhibit torsional angles of 12–86°, affecting π-π stacking and binding pocket compatibility .
- Hydrogen-bonding networks : Intramolecular N–H⋯N bonds (2.8–3.0 Å) stabilize conformations critical for target engagement. Modify substituents (e.g., -OCH₃ vs. -Cl) to modulate these interactions .
Q. What safety protocols are critical when handling intermediates with chlorophenyl and trifluoromethyl groups?
- Risk Mitigation :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
